Methyl 4-(4-amino-2-methylphenethyl)benzoate
CAS No.:
Cat. No.: VC16239201
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO2 |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | methyl 4-[2-(4-amino-2-methylphenyl)ethyl]benzoate |
| Standard InChI | InChI=1S/C17H19NO2/c1-12-11-16(18)10-9-14(12)6-3-13-4-7-15(8-5-13)17(19)20-2/h4-5,7-11H,3,6,18H2,1-2H3 |
| Standard InChI Key | WXELTXDQPCAHCA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N)CCC2=CC=C(C=C2)C(=O)OC |
Introduction
Methyl 4-(4-amino-2-methylphenethyl)benzoate, with the CAS number 1530778-09-6, is a chemical compound of interest in various fields of organic chemistry and pharmaceutical research. This compound is also known as Benzoic acid, 4-[2-(4-amino-2-methylphenyl)ethyl]-, methyl ester. The molecular formula is C17H19NO2, and it has a molecular weight of 269.34 g/mol .
Synthesis and Preparation
While specific synthesis methods for Methyl 4-(4-amino-2-methylphenethyl)benzoate are not detailed in the available literature, similar compounds are often synthesized through esterification reactions or by modifying existing aromatic compounds. For instance, esterification can involve reacting a carboxylic acid with an alcohol in the presence of a condensing agent like dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) .
Potential Applications
Although specific applications of Methyl 4-(4-amino-2-methylphenethyl)benzoate are not well-documented, compounds with similar structures are often explored for their biological activities, such as anticancer or antimicrobial properties. The presence of an amino group and a phenethyl side chain suggests potential for modification into more complex molecules with specific biological targets.
Suppliers and Availability
Methyl 4-(4-amino-2-methylphenethyl)benzoate is available from suppliers like Cool Pharm, Ltd., based in China . The availability of this compound indicates its potential use in research settings or as an intermediate in pharmaceutical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume